molecular formula C8H5Br2N B2906411 2-Bromo-5-(bromomethyl)benzonitrile CAS No. 1032822-10-8

2-Bromo-5-(bromomethyl)benzonitrile

Cat. No.: B2906411
CAS No.: 1032822-10-8
M. Wt: 274.943
InChI Key: LOLZZYHVCHHARH-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine atoms at the 2 and 5 positions and a bromomethyl group at the 5 position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-(bromomethyl)benzonitrile can be synthesized through a multi-step process. One common method involves the bromination of 5-methylbenzonitrile to introduce bromine atoms at the desired positions. The reaction typically uses bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure selective substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reagents and control the reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

2-Bromo-5-(bromomethyl)benzonitrile is used in various scientific research applications, including:

    Organic synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal chemistry: It is used in the development of pharmaceutical compounds.

    Material science: It is employed in the synthesis of polymers and advanced materials.

    Biological studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(bromomethyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the nitrile group provide sites for chemical reactions, allowing the compound to participate in various transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylbenzonitrile: Similar structure but lacks the bromomethyl group.

    2-(Bromomethyl)benzonitrile: Similar structure but lacks the second bromine atom.

    4-Bromo-3-methylbenzonitrile: Similar structure but with different substitution pattern.

Uniqueness

2-Bromo-5-(bromomethyl)benzonitrile is unique due to the presence of both bromine atoms and the bromomethyl group, which provides distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.

Biological Activity

2-Bromo-5-(bromomethyl)benzonitrile is a halogenated aromatic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological activity studies. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8H6Br2N
  • Molecular Weight : 276.95 g/mol
  • CAS Number : 1032822-10-8

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • Non-small cell lung cancer (H441, A549)
    • Breast cancer (MCF-7)
  • IC50 Values :
    • H441: IC50 = 185.5 nM
    • A549: IC50 = 113.3 nM
    • MCF-7: IC50 values ranging from 7.17 to 19.53 µM depending on the derivative .

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects appears to involve the following pathways:

  • VEGFR-2 Inhibition : The compound has shown moderate inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.
    • IC50 Values :
      • Compound exhibited an IC50 of approximately 0.728 µM against VEGFR-2, indicating its potential as an anti-angiogenic agent .
  • Apoptosis Induction : The compound influences apoptotic pathways by modulating the expression of Bcl-2 family proteins.
    • It was observed that treatment with the compound led to a significant increase in Bax levels (79.2-fold) and a decrease in Bcl-2 levels (4.9-fold), suggesting a pro-apoptotic effect .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Lung Cancer Cell Lines :
    • Researchers evaluated the cytotoxic effects on H441 and A549 cell lines, demonstrating that the compound significantly inhibited cell growth and induced apoptosis through the upregulation of pro-apoptotic markers .
  • Breast Cancer Research :
    • In studies involving MCF-7 cells, derivatives of the compound showed varying degrees of potency, with some achieving IC50 values as low as 7.17 µM, indicating promising therapeutic potential against breast cancer .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 ValueNotes
CytotoxicityH441185.5 nMSignificant inhibition observed
CytotoxicityA549113.3 nMStrong anticancer activity
CytotoxicityMCF-77.17 - 19.53 µMVaries with derivatives
VEGFR-2 InhibitionN/A~0.728 µMModerate inhibitory activity
Apoptosis InductionMCF-7N/AIncreased Bax/Bcl-2 ratio observed

Properties

IUPAC Name

2-bromo-5-(bromomethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLZZYHVCHHARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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